7-(Benzyloxy)heptan-1-ol
Description
Properties
IUPAC Name |
7-phenylmethoxyheptan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-10,15H,1-3,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIOZWDOIPNGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141943-06-8 | |
| Record name | 7-(Benzyloxy)heptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)heptan-1-ol typically involves the reaction of 1,7-heptanediol with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a dry solvent like tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture interference . The reaction mixture is stirred at room temperature, and the product is purified using techniques like flash column chromatography .
Industrial Production Methods
Industrial production methods for 7-(Benzyloxy)heptan-1-ol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of industrial-grade solvents and reagents, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to yield the corresponding heptanol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like halides or other alkyl groups in the presence of a base.
Major Products Formed
Oxidation: 7-(Benzyloxy)heptanal or 7-(Benzyloxy)heptanoic acid.
Reduction: 7-Heptanol.
Substitution: Various substituted heptanols depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)heptan-1-ol is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)heptan-1-ol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The primary alcohol group can undergo oxidation or reduction, altering the compound’s chemical properties and biological activity .
Comparison with Similar Compounds
Structural Comparison :
- Bimatoprost is a prostaglandin analog containing a benzyloxy group within its side chain. However, its core structure is significantly more complex, featuring a cyclopentane ring and multiple stereocenters, unlike the linear aliphatic backbone of 7-(Benzyloxy)heptan-1-ol.
- Molecular Weight : 415.57 g/mol (vs. 222.32 g/mol for 7-(Benzyloxy)heptan-1-ol).
Functional Comparison :
- Applications: Bimatoprost is a pharmaceutical agent used to treat glaucoma and enhance eyelash growth, whereas 7-(Benzyloxy)heptan-1-ol is a non-pharmacological intermediate.
- Commercial Data : Bimatoprost is priced at ¥9,900.00 per 25 mg (TCI Chemicals, Product Code: B6165-25MG), reflecting its higher synthetic complexity and therapeutic value compared to 7-(Benzyloxy)heptan-1-ol .
6-Amino-4-(6-(Benzyloxy)pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbohydrate
Structural Comparison :
- This patented compound (Patent Publication, 2019) incorporates a benzyloxy group on a pyridine ring, diverging from the aliphatic chain in 7-(Benzyloxy)heptan-1-ol.
- The presence of heterocyclic rings (quinoline, pyridine) and additional functional groups (amino, tetrahydrofuran-oxy) highlights its role in medicinal chemistry, likely as a kinase inhibitor or receptor-targeting agent .
Functional Comparison :
- Reactivity : The benzyloxy group in both compounds serves as a protective group, but the patent compound’s aromatic system enables π-π stacking interactions critical for drug-receptor binding.
- Applications : The patent compound is tailored for pharmaceutical development, whereas 7-(Benzyloxy)heptan-1-ol is a general-purpose synthetic building block .
Data Table: Key Properties and Commercial Information
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Price (TCI Chemicals) | Primary Application |
|---|---|---|---|---|---|
| 7-(Benzyloxy)heptan-1-ol | 141943-06-8 | C₁₄H₂₂O₂ | 222.32 | ¥7,900.00/g | Organic synthesis |
| Bimatoprost | 155206-00-1 | C₂₅H₃₇NO₄ | 415.57 | ¥9,900.00/25mg | Pharmaceuticals (glaucoma) |
Research Findings and Industrial Relevance
- Synthetic Utility: The benzyloxy group in 7-(Benzyloxy)heptan-1-ol enhances solubility in non-polar solvents, facilitating its use in phase-transfer reactions .
- Pharmaceutical Context : Compounds like Bimatoprost and the patent molecule demonstrate that benzyloxy groups are strategically employed in drug design to modulate bioavailability and metabolic stability .
Biological Activity
7-(Benzyloxy)heptan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the realm of metabolic regulation and hypoglycemic effects. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.
- Molecular Formula : C14H22O2
- Molecular Weight : 222.33 g/mol
- Physical State : Liquid at 20 °C
- Purity : >95.0% (GC) .
Synthesis
The synthesis of 7-(benzyloxy)heptan-1-ol involves standard organic chemistry techniques, including etherification and subsequent purification methods. The compound can be synthesized from readily available starting materials, resulting in a high yield of the desired product.
Hypoglycemic Effects
Recent studies have highlighted the hypoglycemic properties of 7-(benzyloxy)heptan-1-ol, particularly its role in enhancing glucose uptake in cells. In vitro assays demonstrated that the compound could significantly increase glucose consumption in HepG2 cells without exhibiting cytotoxic effects, indicating its safety profile for potential therapeutic use .
The hypoglycemic effect appears to be mediated through the activation of specific receptors involved in glucose metabolism. For instance, structural analogs related to 7-(benzyloxy)heptan-1-ol have been shown to activate FFAR1 (free fatty acid receptor 1), which plays a crucial role in insulin signaling and glucose homeostasis .
Case Studies
Several case studies have investigated the effects of 7-(benzyloxy)heptan-1-ol on animal models:
- Study on C57BL/6 Mice : The compound was administered to C57BL/6 mice, where it demonstrated a significant reduction in blood glucose levels during oral glucose tolerance tests (OGTT). This effect was comparable to that of established hypoglycemic agents such as vildagliptin .
- Lipid Metabolism : In addition to its hypoglycemic effects, the compound also showed promise in correcting lipid metabolism disorders, suggesting a multifaceted mechanism that could be beneficial for metabolic syndrome management .
Data Tables
| Parameter | Value/Effect |
|---|---|
| Hypoglycemic Activity | Significant reduction in blood glucose |
| Cell Viability (HepG2) | No cytotoxic effects observed |
| FFAR1 Activation | Confirmed at 10 μM concentration |
| Lipid Profile Improvement | Decreased cholesterol levels |
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of 7-(Benzyloxy)heptan-1-ol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of 7-(Benzyloxy)heptan-1-ol typically involves the selective protection of a diol precursor. A validated route includes:
- Step 1: Benzylation of heptane-1,7-diol using benzyl bromide (BnBr) in the presence of a base (e.g., NaH) in anhydrous THF under inert atmosphere .
- Step 2: Selective monoprotection to avoid over-benzylation. Reaction temperature (0–5°C) and stoichiometric control (1.0 equiv. BnBr) are critical for yield optimization.
- Step 3: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
Yield Considerations: Competitive side reactions (e.g., di-benzylation) reduce yields. Pre-activation of the hydroxyl group with a temporary protecting group (e.g., TBS) prior to benzylation may improve selectivity .
Table 1: Synthetic Routes Comparison
| Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| BnBr, NaH, THF, 0°C | 65 | >95 | |
| TBSCl/imidazole, then BnBr | 78 | >97 |
Basic: What analytical techniques are essential for confirming the structural identity and purity of 7-(Benzyloxy)heptan-1-ol?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key peaks include benzyl aromatic protons (δ 7.2–7.4 ppm), methylene protons adjacent to oxygen (δ 3.3–3.7 ppm), and terminal hydroxyl proton (δ 1.5–2.0 ppm, broad).
- ¹³C NMR: Confirm benzyl ether linkage (C-O at δ 70–75 ppm) and aliphatic chain integrity .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and detect trace impurities .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₄H₂₂O₂: 245.1648; observed: 245.1652) .
Advanced: How can computational tools aid in predicting the biological activity of 7-(Benzyloxy)heptan-1-ol derivatives?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., histamine H3R). Focus on the benzyloxy moiety’s role in hydrophobic binding pockets .
- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent electronic properties (Hammett σ values) with in vitro activity data. For example, electron-withdrawing groups on the benzyl ring enhance H3R antagonism .
- Validation: Cross-reference computational predictions with guinea pig ileum assays (H1 antagonism) and HEK-293T cell-based receptor binding studies .
Advanced: What experimental strategies resolve contradictions in reported synthetic yields for 7-(Benzyloxy)heptan-1-ol?
Methodological Answer:
- Contradiction Source: Discrepancies often arise from competing side reactions (e.g., di-benzylation) or purification inefficiencies.
- Resolution Strategies:
- In Situ Monitoring: Use TLC or inline IR spectroscopy to track reaction progress and terminate at monoprotection.
- Alternative Protecting Groups: Employ silyl ethers (e.g., TBS) as temporary protectors to enhance benzylation selectivity .
- Statistical Design of Experiments (DoE): Optimize variables (temperature, solvent polarity, reagent stoichiometry) using response surface methodology .
Advanced: How does the benzyloxy group influence the stability and derivatization of 7-(Benzyloxy)heptan-1-ol in multi-step syntheses?
Methodological Answer:
- Stability: The benzyl group is stable under acidic/basic conditions but susceptible to hydrogenolysis (H₂/Pd-C). Avoid reductive environments unless deliberate deprotection is intended .
- Derivatization Pathways:
- Oxidation: Convert the terminal -OH to a carbonyl group (e.g., using Jones reagent) for subsequent nucleophilic additions.
- Functional Group Interconversion: Replace -OH with halides (e.g., PBr₃) to enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Case Study: In indole alkaloid synthesis, the benzyloxy group serves as a stable linker for late-stage modifications, enabling regioselective functionalization .
Advanced: What in vivo models are appropriate for evaluating the neuropharmacological effects of 7-(Benzyloxy)heptan-1-ol derivatives?
Methodological Answer:
- Rodent Models: Administer derivatives intraperitoneally (1–10 mg/kg) to assess blood-brain barrier penetration. Monitor neurotransmitter levels (e.g., serotonin, dopamine) via post-mortem HPLC analysis of brain tissues .
- Behavioral Assays: Use open-field tests or forced-swim tests to correlate receptor binding (e.g., H3R affinity) with anxiolytic or antidepressant activity .
- Dose-Response Curves: Establish ED₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
